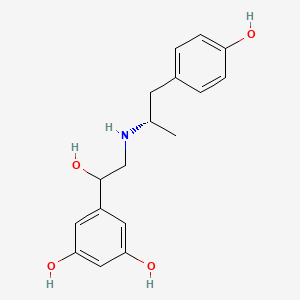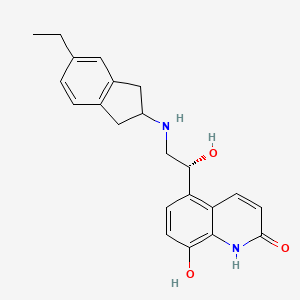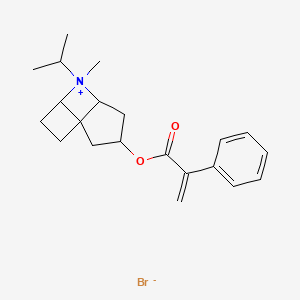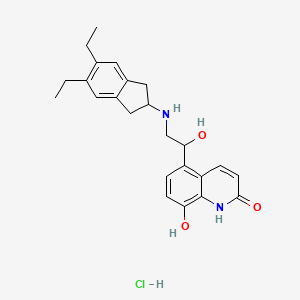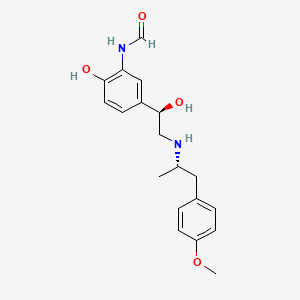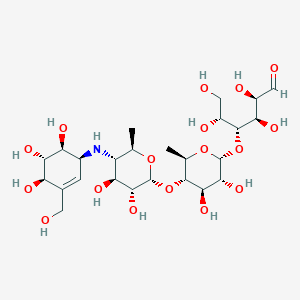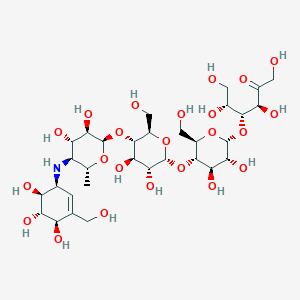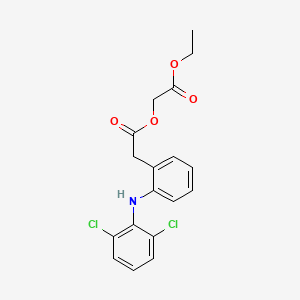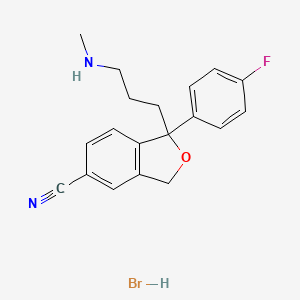
rac Desmethyl Citalopram Hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Desmethyl Citalopram Hydrobromide is a metabolite of Citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) prescribed for the treatment of major depression, anxiety, and other mood disorders . This compound is known for its role in the pharmacokinetics of Citalopram, influencing its efficacy and metabolism .
作用機序
Target of Action
Rac Desmethyl Citalopram Hydrobromide, also known as 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide, is a metabolite of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6) .
Mode of Action
The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Among all the SSRIs, citalopram is the most selective toward serotonin reuptake inhibition . It has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
The compound’s action on the serotonin transporter leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects on various neural function pathways . In non-responders, deregulated pathways mainly involve cell adhesion and immune response .
Pharmacokinetics
The pharmacokinetics of this compound is complex and highly non-linear . The disposition of citalopram is best described by a 3-compartment model and its desmethyl metabolite by a 2-compartment model . Several models for the absorption rate were explored in combination with dose and/or time-dependent covariate effects . Dose-dependent oral bioavailability properties were also identified .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potentiation of serotonergic activity in the central nervous system (CNS) . This results in antidepressant effects, as increased serotonergic neurotransmission is associated with improved mood .
生化学分析
Biochemical Properties
Desmethyl Citalopram Hydrobromide interacts with several enzymes and proteins. The primary enzyme involved in its formation is CYP2C19 . After an extended period of Citalopram administration, there is a slight reduction in the activity of CYP2D6, which can be attributed to the inhibitory properties of Desmethyl Citalopram Hydrobromide .
Cellular Effects
Desmethyl Citalopram Hydrobromide, like its parent compound Citalopram, is believed to influence cell function by modulating serotonergic activity in the central nervous system . This modulation is achieved through the inhibition of neuronal reuptake of serotonin (5-HT), thereby enhancing serotonergic neurotransmission .
Molecular Mechanism
The mechanism of action of Desmethyl Citalopram Hydrobromide is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) .
Temporal Effects in Laboratory Settings
It is known that Citalopram, the parent compound, exhibits a highly non-linear pharmacokinetics across all doses, indicating a complex absorption/metabolism process .
Dosage Effects in Animal Models
The effects of Desmethyl Citalopram Hydrobromide at different dosages in animal models have not been extensively studied. Studies on Citalopram have shown that a single administration of the drug can precipitate anxiety in animal models, while repeated administrations can elicit anxiolytic effects .
Metabolic Pathways
Desmethyl Citalopram Hydrobromide is involved in the metabolic pathway of Citalopram, which is primarily metabolized by the enzyme CYP2C19 . The metabolic pathway of Citalopram is demethylation into Desmethyl Citalopram Hydrobromide .
Transport and Distribution
It is known that Citalopram, the parent compound, is best described by a 3-compartment model .
Subcellular Localization
Given its role as a metabolite of Citalopram, it is likely to be found in similar subcellular locations as Citalopram, primarily in the central nervous system where it exerts its effects .
準備方法
Synthetic Routes and Reaction Conditions: rac Desmethyl Citalopram Hydrobromide can be synthesized through the demethylation of Citalopram. The process involves the use of reagents such as formaldehyde and formic acid to achieve the methylation of desmethyl impurity to obtain pure Citalopram . The reaction is typically conducted at temperatures ranging from 85°C to 95°C and completed within 30 minutes .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures the quantitative conversion of desmethyl citalopram into Citalopram, resulting in increased yield and purity .
化学反応の分析
Types of Reactions: rac Desmethyl Citalopram Hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like lithium aluminum hydride.
Substitution: Utilizes reagents such as halogens or alkylating agents under controlled conditions
Major Products: The major products formed from these reactions include various derivatives of Desmethyl Citalopram, which can be further utilized in pharmaceutical applications .
科学的研究の応用
rac Desmethyl Citalopram Hydrobromide has a wide range of scientific research applications:
類似化合物との比較
Citalopram Hydrobromide: The parent compound, primarily used as an antidepressant.
Escitalopram Oxalate: The S-enantiomer of Citalopram, known for its higher efficacy and tolerability.
Uniqueness: rac Desmethyl Citalopram Hydrobromide is unique due to its role as a primary metabolite of Citalopram, influencing its pharmacokinetics and contributing to its overall therapeutic effects . Unlike its parent compound, it provides insights into the metabolic pathways and potential side effects associated with Citalopram .
特性
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O.BrH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCAYVHVPUEMQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670076 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-72-3 |
Source


|
| Record name | 1-(4-Fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10670076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
